molecular formula C21H22N4O3 B2382462 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol CAS No. 1396631-17-6

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol

Cat. No.: B2382462
CAS No.: 1396631-17-6
M. Wt: 378.432
InChI Key: VSSSIZKYEALZAI-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline group, a 1,2,3-triazole group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and 1,2,3-triazole groups would form heterocyclic rings, and the methoxyphenyl group would add additional complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the triazole group might participate in click reactions, and the methoxy group could potentially be demethylated under certain conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction. This process involves isatoic anhydride and an aromatic aldehyde with ammonium acetate or primary amine, catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (K. Niknam, N. Jafarpour, E. Niknam, 2011). This method highlights the importance of efficient catalysis in synthesizing complex heterocyclic structures, which could be related to derivatives of the compound of interest.

Organic Synthesis Methodologies

Another area of research is the development of new methodologies for synthesizing isoquinoline and related compounds. For instance, palladium-catalyzed reactions have been utilized to construct quinazolinones, indicating the potential to generate compounds with similar structures to the compound by activating the hydroxyl group of benzyl alcohol (Hidemasa Hikawa, Yukari Ino, Hideharu Suzuki, Y. Yokoyama, 2012). These methodologies underscore the versatility of palladium catalysis in forming complex nitrogen-containing heterocycles.

Application in Medicinal Chemistry

Research into the antibacterial activity of heterocyclic compounds reveals the potential medicinal applications of complex organic molecules. A study synthesized compounds with significant activity against various bacteria, highlighting the therapeutic potential of structurally complex heterocycles (Osarodion Peter Osarumwense, 2022). This suggests that derivatives of the compound might also hold potential for antibacterial applications.

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSIZKYEALZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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